5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S3/c10-7-3-1-6(2-4-7)5-14-9-12-11-8(13)15-9/h1-4H,5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQAFMUNJKGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NNC(=S)S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into the final compound through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key steps involve the use of common reagents such as methanol, hydrazine, and various organic solvents under controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the thiadiazole ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while nucleophilic substitution can result in various substituted thiadiazole derivatives .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a variety of pharmacological activities, primarily attributed to the presence of the 1,3,4-thiadiazole moiety. Below are the key therapeutic areas where this compound has shown potential:
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including 5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol, possess significant antimicrobial properties. Studies have demonstrated efficacy against both bacterial and fungal pathogens. For instance:
- Case Study : A study evaluated various thiadiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria and found that certain derivatives displayed potent activity comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. The compound's ability to inhibit cancer cell proliferation has been documented in several studies:
- Case Study : In vitro assays showed that compounds containing the thiadiazole ring exhibited cytotoxic effects on various cancer cell lines. Specifically, derivatives were tested against estrogen receptor-positive breast cancer cells (MCF7) and demonstrated significant growth inhibition .
Anti-inflammatory and Analgesic Properties
This compound has also been investigated for its anti-inflammatory and analgesic effects:
- Research Findings : Literature surveys reveal that compounds with similar structures have shown promising anti-inflammatory activities in animal models . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.
Synthesis and Derivative Exploration
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The synthesis pathway often includes:
- Formation of the thiadiazole ring via cyclization reactions.
- Introduction of the chlorophenyl methylthio group through nucleophilic substitution methods.
These synthetic routes allow for the modification of the compound to enhance its biological activity and selectivity.
Comparative Analysis of Thiadiazole Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Methazolamide | Moderate | Low | High |
| Acetazolamide | Low | Moderate | High |
This table summarizes the comparative activities of various thiadiazole derivatives highlighting the unique profile of this compound in antimicrobial applications while also showing moderate anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites . This inhibition can disrupt essential biological processes in pathogens, leading to their death or reduced virulence .
Comparison with Similar Compounds
Nitrophenyl and Methylphenyl Derivatives
- 5-(2-Nitrophenyl)-1,3,4-thiadiazole-2-thiol (from ):
- 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole (from ):
Functional Group Variations
Oxadiazole vs. Thiadiazole Cores
Acetamide-Linked Derivatives
- 2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide (from ):
Physicochemical and Pharmacological Data
Table 1: Comparative Analysis of Key Properties
Key Findings :
- The presence of a [(4-chlorophenyl)methyl]sulfanyl group enhances antimicrobial potency while maintaining low cytotoxicity .
- Nitro-substituted derivatives exhibit higher bioactivity but greater toxicity, limiting therapeutic utility .
- Fluorine substitution improves solubility but reduces target binding affinity .
Biological Activity
5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol, a compound belonging to the thiadiazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activities, including anticancer and antiviral properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₇ClN₂S₃
- Molecular Weight : 274.81 g/mol
- CAS Number : 4858-38-2
The presence of a chlorophenyl group and the thiadiazole moiety are crucial for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiadiazole derivatives, including this compound. Key findings include:
- Cytotoxic Effects : Research indicates that compounds with a similar scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative with a similar structure demonstrated an IC₅₀ value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition through apoptosis induction .
- Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups like chlorine enhances the cytotoxic effects of thiadiazole derivatives. Substitutions on the phenyl ring significantly affect the compound's activity, with specific configurations yielding improved efficacy against cancer cells .
- Case Study : In a study involving a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, it was found that modifications such as the addition of piperazine or piperidine rings led to enhanced antitumor activity. The most potent compound exhibited an IC₅₀ of 2.32 µg/mL against MCF-7 cells .
Antiviral Activity
The antiviral potential of thiadiazole derivatives has also been explored:
- Inhibition of Tobacco Mosaic Virus (TMV) : A study synthesized several thiadiazole sulfonamide derivatives and tested their antiviral activity against TMV. Some compounds demonstrated approximately 50% inhibition of TMV replication, comparable to commercial antiviral agents .
- Mechanism of Action : The antiviral mechanism is believed to involve interference with viral replication processes, although specific pathways remain to be fully elucidated.
Comparative Analysis of Biological Activities
Q & A
Q. What are the standard synthetic pathways for synthesizing 5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol, and how is its purity validated?
The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, intermediates like 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol can be synthesized via classical methods using sodium monochloroacetate in aqueous medium, followed by acidification . Characterization employs 1H-NMR (e.g., δ 10.04 ppm for -SH groups), IR spectroscopy (to confirm thiol and thiadiazole vibrations), and elemental analysis (to verify C, H, N, S content) .
Q. How does the thiol group in this compound influence its chemical reactivity?
The thiol (-SH) group enhances nucleophilic reactivity, enabling disulfide bond formation or participation in Michael addition reactions. This group also facilitates interactions with biological targets, such as enzyme active sites or metal ions, which can be probed via UV-Vis spectroscopy or HPLC to track reaction kinetics .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
- 1H-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.28–7.43 ppm and thiol protons at δ 10.04 ppm) .
- IR Spectroscopy : Detects S-H stretches (~2500 cm⁻¹) and C-S vibrations in the thiadiazole ring (~650 cm⁻¹) .
- Mass Spectrometry (EI) : Confirms molecular ion peaks (e.g., m/z 305 [M+1] for analogous structures) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing byproducts in thiadiazole derivatives?
By adjusting reaction conditions:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclization .
- Catalyst Use : Lawesson’s reagent enhances thiolation efficiency in analogous 1,3-thiazole syntheses .
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using ethanol/water) isolates the pure product .
Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?
Discrepancies often arise from structural modifications or assay variability. For example:
- Substituent Effects : The 4-chlorophenyl group may enhance lipophilicity and membrane penetration compared to methyl or hydroxyl analogs, altering antimicrobial efficacy .
- Assay Conditions : Varying pH or cell lines (e.g., NCI-60 panel for antitumor screening) can lead to divergent IC₅₀ values . Validate results using dose-response curves and orthogonal assays (e.g., fluorescence-based viability tests).
Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?
- Docking Studies : Predict binding affinities to targets like bacterial dihydrofolate reductase or cancer-related kinases using software (AutoDock, Schrödinger) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability to reduce late-stage attrition .
Q. What crystallographic insights explain the stability of thiadiazole derivatives?
Single-crystal X-ray diffraction reveals planar thiadiazole rings and intermolecular S···S interactions (3.4–3.6 Å), which stabilize the lattice. For example, monoclinic crystals (space group P21/n) with unit cell parameters a = 16.8944 Å, b = 4.1959 Å, and c = 27.107 Å demonstrate dense packing .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
